2-Methoxy-4-methylpyrimidin-5-ol
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Overview
Description
2-Methoxy-4-methylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C6H8N2O2. It belongs to the pyrimidine family, which is known for its wide range of biological and pharmaceutical applications. This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of 2-methoxy-4-methylpyrimidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction conditions typically involve the use of solvents such as toluene and catalysts like potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in toluene is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-Methoxy-4-methylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the hydroxyl group at the 5-position.
4-Methoxy-2-methylpyrimidine: Has the methoxy and methyl groups at different positions.
2-Methoxy-5-methylpyrimidine: The methyl group is at the 5-position instead of the 4-position.
Uniqueness
2-Methoxy-4-methylpyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .
Biological Activity
2-Methoxy-4-methylpyrimidin-5-ol is a pyrimidine derivative notable for its structural features, including a methoxy group at the second position, a methyl group at the fourth position, and a hydroxyl group at the fifth position of the pyrimidine ring. Its molecular formula is C7H8N2O2, with a molecular weight of approximately 140.14 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity, especially in the context of inflammation. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the inflammatory response.
The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit COX enzymes. In vitro studies have shown that this compound has an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib. The inhibition profiles suggest that this compound can effectively reduce the production of prostaglandins, thereby alleviating inflammation.
In Vitro Studies
In vitro assays have demonstrated that this compound significantly suppresses COX-2 activity. The reported IC50 values for COX-2 inhibition range around 0.04 μmol, indicating a potent inhibitory effect similar to established anti-inflammatory agents .
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models have further supported these findings. The compound exhibited a dose-dependent reduction in edema, showcasing its potential as an effective anti-inflammatory agent. The effective dose (ED50) values were found to be comparable to those of indomethacin, another widely used anti-inflammatory drug .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key characteristics and biological activities:
Compound Name | Structure Features | Biological Activity | IC50 (μmol) |
---|---|---|---|
This compound | Methoxy at C2, Methyl at C4, Hydroxyl at C5 | Anti-inflammatory (COX inhibition) | 0.04 |
Celecoxib | Selective COX-2 inhibitor | Anti-inflammatory | 0.04 |
Indomethacin | Non-selective COX inhibitor | Anti-inflammatory | 9.17 |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Anti-inflammatory Efficacy : A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation markers in serum after carrageenan injection, highlighting its therapeutic potential in treating inflammatory diseases .
- Enzyme Interaction Studies : Research evaluating the binding affinity of this compound against various enzymes revealed that it selectively inhibits COX enzymes while exhibiting minimal off-target effects, suggesting a favorable safety profile for therapeutic applications .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-methoxy-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-7-6(8-4)10-2/h3,9H,1-2H3 |
InChI Key |
BLVFGGNBDAPBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)OC |
Origin of Product |
United States |
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